3-Cyano-2,4-dichlorobenzoic acid

Catalog No.
S6614434
CAS No.
1807162-56-6
M.F
C8H3Cl2NO2
M. Wt
216.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Cyano-2,4-dichlorobenzoic acid

CAS Number

1807162-56-6

Product Name

3-Cyano-2,4-dichlorobenzoic acid

IUPAC Name

2,4-dichloro-3-cyanobenzoic acid

Molecular Formula

C8H3Cl2NO2

Molecular Weight

216.02 g/mol

InChI

InChI=1S/C8H3Cl2NO2/c9-6-2-1-4(8(12)13)7(10)5(6)3-11/h1-2H,(H,12,13)

InChI Key

MHXAKISAXHNZEE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1C(=O)O)Cl)C#N)Cl

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)Cl)C#N)Cl

3-Cyano-2,4-dichlorobenzoic acid is an organic compound with the molecular formula C8H4Cl2N1O2C_8H_4Cl_2N_1O_2. It features a benzoic acid backbone substituted with two chlorine atoms and a cyano group. This compound is part of the larger family of cyanobenzoic acids, which are notable for their diverse applications in pharmaceuticals and agrochemicals. The presence of both the cyano and dichloro substituents enhances its reactivity, making it a valuable intermediate in organic synthesis.

, including:

  • Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, allowing for the formation of derivatives with different functional groups.
  • Reduction Reactions: The cyano group can be reduced to form amines under suitable conditions.
  • Hydrolysis Reactions: The compound can hydrolyze to form corresponding carboxylic acids.

Common reagents used in these reactions include nucleophiles such as amines and thiols, while reducing agents like lithium aluminum hydride are often employed for reduction processes.

Research indicates that 3-cyano-2,4-dichlorobenzoic acid exhibits various biological activities. It has been studied for its potential antibacterial properties and its ability to interact with specific enzymes and proteins. The unique structure of this compound allows it to influence biological pathways, making it a candidate for further pharmacological studies.

The synthesis of 3-cyano-2,4-dichlorobenzoic acid typically involves several steps:

  • Starting Material: The synthesis often begins with 3-amino-2,4-dichlorobenzoic acid.
  • Diazotization: The amino group is converted into a diazonium salt through diazotization.
  • Cyanation: The diazonium salt is then reacted with cyanide salts to introduce the cyano group.

This method is efficient but requires careful control of reaction conditions to ensure high yields and purity. Variations in temperature and solvent choice can significantly impact the outcome of the synthesis.

3-Cyano-2,4-dichlorobenzoic acid finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.
  • Agriculture: Its derivatives are explored for use as herbicides or fungicides due to their potential biological activity.
  • Material Science: The compound can be used in the development of polymers or other materials requiring specific chemical properties.

Studies involving 3-cyano-2,4-dichlorobenzoic acid often focus on its interactions with biological systems. Research has shown that it can bind to specific enzyme sites, influencing their activity and potentially altering metabolic pathways. These interactions are crucial for understanding its biological effects and potential therapeutic applications.

Several compounds share structural similarities with 3-cyano-2,4-dichlorobenzoic acid. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
2,4-Dichlorobenzoic AcidContains two chlorine atomsCommonly used as a herbicide
3-Cyano-2-chlorobenzoic AcidContains one chlorine atomLess reactive than its dichloro counterpart
3-Cyano-4-fluorobenzoic AcidContains a fluorine atomExhibits distinct electronic properties
3-Amino-2,4-dichlorobenzoic AcidContains an amino groupPrecursor for various synthetic pathways

Uniqueness

The uniqueness of 3-cyano-2,4-dichlorobenzoic acid lies in its combination of both cyano and dichloro substituents, which confer distinct reactivity patterns not found in simpler derivatives. This versatility makes it a valuable compound in synthetic organic chemistry and related fields.

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

214.9540837 g/mol

Monoisotopic Mass

214.9540837 g/mol

Heavy Atom Count

13

Dates

Modify: 2023-11-23

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